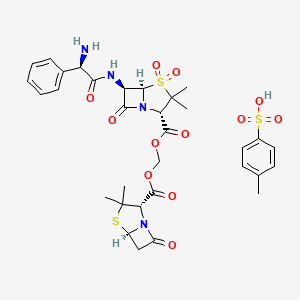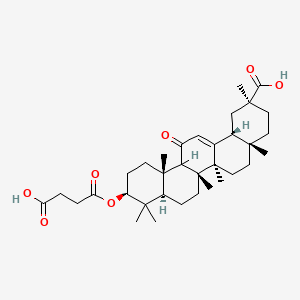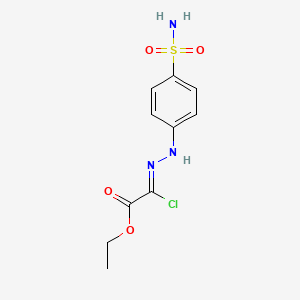
Sultamicillintosylate
Overview
Description
Sultamicillintosylate is a mutual prodrug of ampicillin and sulbactam, designed to enhance the antibacterial efficacy of ampicillin by inhibiting beta-lactamase enzymes produced by resistant bacteria . This compound is particularly effective against beta-lactamase-producing strains, making it a valuable antibiotic in clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sultamicillintosylate is synthesized by esterifying ampicillin and sulbactam. The process involves the formation of a covalent bond between the two molecules through a methylene bridge . The preparation method includes drying the raw materials, mixing them uniformly, and then tabletting or granulating the mixture .
Industrial Production Methods: The industrial production of this compound involves a series of steps to ensure high stability and good mouthfeel. The process includes drying the raw materials to a water content of less than or equal to 1 percent, followed by uniform mixing with sultamicillin. The mixture is then tabletted or granulated to form the final product .
Chemical Reactions Analysis
Types of Reactions: Sultamicillintosylate undergoes hydrolytic cleavage in the gut wall to release ampicillin and sulbactam . The compound can also participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions: The hydrolytic cleavage of this compound requires the presence of specific enzymes in the gut wall . In laboratory settings, hydrolysis can be induced using acidic or basic conditions.
Major Products Formed: The primary products formed from the hydrolysis of this compound are ampicillin and sulbactam . These products retain their antibacterial activity and work synergistically to inhibit bacterial growth.
Scientific Research Applications
Sultamicillintosylate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of beta-lactamase inhibition and antibiotic resistance. In biology, it serves as a tool to investigate bacterial cell wall synthesis and the effects of beta-lactam antibiotics. In medicine, this compound is used to treat infections caused by beta-lactamase-producing bacteria, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections . In industry, it is employed in the development of new antibiotic formulations and drug delivery systems .
Mechanism of Action
Sultamicillintosylate exerts its effects by releasing ampicillin and sulbactam upon hydrolysis in the gut wall . Ampicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, thereby preventing the final transpeptidation step of peptidoglycan synthesis . Sulbactam, on the other hand, inhibits beta-lactamase enzymes, protecting ampicillin from degradation . This dual mechanism enhances the antibacterial activity of ampicillin and extends its spectrum of action to include beta-lactamase-producing strains .
Comparison with Similar Compounds
- Amoxicillin-clavulanate
- Piperacillin-tazobactam
- Ticarcillin-clavulanate
Comparison: Sultamicillintosylate is unique in its ability to release both ampicillin and sulbactam in a 1:1 molar ratio upon hydrolysis . This ensures a consistent and effective concentration of both components in the body. Compared to other similar compounds, this compound offers better absorption from the gut and reduces the chances of gastrointestinal side effects . Additionally, the inclusion of sulbactam extends the spectrum of action of ampicillin to include beta-lactamase-producing strains, making it a more versatile antibiotic .
Properties
IUPAC Name |
[(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(28-13(30)10-14(28)39-24)22(33)37-11-38-23(34)18-25(3,4)40(35,36)21-16(20(32)29(18)21)27-19(31)15(26)12-8-6-5-7-9-12;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGDCDFFYQXCHO-CGAOXQFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)CC2=O)C(=O)OCOC(=O)C3C(S(=O)(=O)C4N3C(=O)C4NC(=O)C(C5=CC=CC=C5)N)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)OCOC(=O)[C@H]3C(S(=O)(=O)[C@H]4N3C(=O)[C@H]4NC(=O)[C@@H](C5=CC=CC=C5)N)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O12S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Chloromethyl)-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7910545.png)


![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B7910561.png)


![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B7910593.png)



![8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7910628.png)



